N-(2-chlorophenyl)-N'-cycloheptylthiourea
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Overview
Description
N-(2-chlorophenyl)-N'-cycloheptylthiourea, commonly known as CCTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCTU is a thiourea derivative that has a unique chemical structure, making it a valuable tool for investigating various biochemical and physiological processes.
Scientific Research Applications
CCTU has been used in various scientific research applications, including as a protein tyrosine phosphatase inhibitor, a calcium channel blocker, and a modulator of potassium channels. Additionally, CCTU has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Mechanism of Action
CCTU's mechanism of action is not fully understood, but it is believed to inhibit protein tyrosine phosphatase activity by binding to the catalytic site of the enzyme. This results in the inhibition of various signaling pathways that are involved in cell proliferation and survival. Additionally, CCTU has been shown to block calcium and potassium channels, which can affect cellular excitability and neurotransmitter release.
Biochemical and Physiological Effects:
CCTU has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, CCTU has been shown to have anticonvulsant properties and can modulate neurotransmitter release in the brain. CCTU has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using CCTU in lab experiments is its unique chemical structure, which allows for the investigation of various biochemical and physiological processes. Additionally, CCTU has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CCTU is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
Future Directions
There are several future directions for research on CCTU, including investigating its potential use in cancer therapy, neurodegenerative diseases, and as an anticonvulsant. Additionally, further studies are needed to understand the full extent of CCTU's mechanism of action and potential toxicity. Finally, the development of CCTU analogs may lead to the discovery of more potent and selective compounds with unique biological activities.
Synthesis Methods
CCTU can be synthesized by reacting 2-chlorophenyl isothiocyanate with cycloheptylamine in the presence of a base. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-cycloheptylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2S/c15-12-9-5-6-10-13(12)17-14(18)16-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLRPEBZJVOPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794576 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorophenyl)-3-cycloheptylthiourea |
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